molecular formula C22H17NO B407985 2-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol

2-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol

Cat. No.: B407985
M. Wt: 311.4g/mol
InChI Key: GNYHUNIBPFXDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol typically involves multi-step organic reactions. One common method is the three-component condensation of esters derived from vanillin and O-ethyl vanillin with 2-naphtylamine and cyclopentanone in the presence of hydrochloric acid as a catalyst . This reaction yields 4-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-alkoxyphenyl esters of carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol is unique due to its specific structural features and the presence of a phenol group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C22H17NO

Molecular Weight

311.4g/mol

IUPAC Name

2-(11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaen-12-yl)phenol

InChI

InChI=1S/C22H17NO/c24-20-11-4-3-8-18(20)22-17-10-5-9-16(17)21-15-7-2-1-6-14(15)12-13-19(21)23-22/h1-4,6-8,11-13,24H,5,9-10H2

InChI Key

GNYHUNIBPFXDEQ-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5O

Canonical SMILES

C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5O

Origin of Product

United States

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